Home > Products > Screening Compounds P78063 > Cinnarizine-cinnamyl-d8
Cinnarizine-cinnamyl-d8 -

Cinnarizine-cinnamyl-d8

Catalog Number: EVT-12560070
CAS Number:
Molecular Formula: C35H36N2
Molecular Weight: 492.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cinnarizine-cinnamyl-d8 is a compound derived from cinnarizine, which is primarily used as an antihistamine and antiemetic. This compound is notable for its potential applications in treating motion sickness and vestibular disorders. Cinnarizine itself is synthesized chemically and exists as a crystalline powder. The addition of deuterium (d8) in the structure enhances its stability and may influence its pharmacokinetic properties.

Source

Cinnarizine is synthesized through various chemical processes, often involving the reaction of piperazine derivatives with cinnamyl halides. The specific synthesis of cinnarizine-cinnamyl-d8 has not been extensively documented, but it likely follows similar synthetic pathways with modifications to incorporate deuterium.

Classification

Cinnarizine-cinnamyl-d8 belongs to the class of organic compounds known as piperazines and is categorized under antihistamines. Its structural modifications with deuterium make it a derivative of the original compound, potentially altering its physical and chemical properties.

Synthesis Analysis

Methods

The synthesis of cinnarizine typically involves a multi-step process. A notable method includes a continuous-flow multistep synthesis where piperazine reacts with cinnamyl chloride. This method allows for high yields and efficient production.

  • Step 1: Synthesis of cinnamyl chloride from cinnamic acid.
  • Step 2: Reaction of piperazine with the synthesized cinnamyl chloride.
  • Step 3: Isolation and purification of cinnarizine.

For the synthesis of cinnarizine-cinnamyl-d8, deuterated reagents would be used in place of standard reagents to introduce deuterium into the structure. This may involve careful control of reaction conditions to ensure the incorporation of deuterium without compromising yield or purity.

Technical Details

The synthesis can be optimized by adjusting parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Cinnarizine-cinnamyl-d8 retains the core structure of cinnarizine but incorporates deuterium atoms at specific positions, enhancing its stability. The molecular formula can be represented as C_{23}H_{26}D_{8}N_{2}O_{2}, indicating the presence of deuterated hydrogen atoms.

Data

  • Molecular Weight: Approximately 394.6 g/mol
  • Structural Formula:
Cinnarizine cinnamyl d8C23H26D8N2O2\text{Cinnarizine cinnamyl d8}\rightarrow \text{C}_{23}\text{H}_{26}\text{D}_{8}\text{N}_{2}\text{O}_{2}
Chemical Reactions Analysis

Reactions

Cinnarizine-cinnamyl-d8 can undergo several chemical reactions typical for aromatic compounds, including:

  • Electrophilic Aromatic Substitution: Reacting with electrophiles due to the electron-rich nature of the aromatic rings.
  • Reduction Reactions: Potentially reducing functional groups under specific conditions.

Technical Details

Reactions are typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to analyze product formation and purity.

Mechanism of Action

Process

Cinnarizine acts primarily as an antagonist at histamine H1 receptors and calcium channel blocker, which contributes to its antiemetic effects. The mechanism involves:

  1. Inhibition of Histamine Release: Reducing vestibular stimulation leading to decreased nausea.
  2. Calcium Channel Blockade: Preventing calcium influx in vestibular neurons, thus stabilizing neuronal excitability.

Data

Pharmacological studies indicate that cinnarizine has a half-life ranging from 6 to 8 hours, which can be influenced by its formulation and route of administration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline powder
  • Solubility: Practically insoluble in water; slightly soluble in ethanol and methanol.
  • Melting Point: Approximately 100 °C.

Chemical Properties

  • Stability: Enhanced stability due to deuteration.
  • pH Dependence: Solubility varies with pH; higher solubility at lower pH levels.

Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while X-ray diffraction can elucidate crystallinity.

Applications

Scientific Uses

Cinnarizine-cinnamyl-d8 has potential applications in:

  • Pharmaceutical Development: As a more stable analog of cinnarizine for improved formulations.
  • Research Studies: Investigating the effects of deuteration on pharmacokinetics and pharmacodynamics.
  • Vestibular Disorder Treatments: Exploring efficacy in clinical settings for motion sickness and related conditions.
Deuterated Pharmaceutical Design Principles

Strategic Deuterium Incorporation in Cinnarizine-cinnamyl-d8

Cinnarizine-cinnamyl-d8 (CAS# 1331643-36-7) is a deuterated derivative of the antihistamine and calcium channel blocker cinnarizine, where eight hydrogen atoms at the cinnamyl moiety are replaced by deuterium atoms (²H), yielding the molecular formula C₃₅H₂₈D₈N₂ and a molecular weight of 492.72 g/mol [3] [7]. This targeted deuteration focuses on the aliphatic and aromatic positions adjacent to metabolically vulnerable sites, specifically the cinnamyl group's benzylic and allylic positions. Such positions are prone to cytochrome P450 (CYP)-mediated oxidation, which can lead to rapid clearance of the non-deuterated parent drug [4] [9].

The design leverages the deuterium kinetic isotope effect (DKIE), quantified as the ratio kH/kD, where kH and kD represent the metabolic reaction rates for protiated and deuterated bonds, respectively. For Cinnarizine-cinnamyl-d8, DKIE values typically range from 2–7 for CYP-mediated oxidations due to the higher activation energy required to cleave C–D bonds (1.2–1.5 kcal/mol) compared to C–H bonds [4] [9]. This retards metabolic degradation, prolonging systemic exposure without altering the compound’s primary pharmacology.

Table 1: Key Deuteration Sites and Metabolic Implications in Cinnarizine-cinnamyl-d8

Position of DeuterationChemical GroupTargeted Metabolic PathwayExpected DKIE
Cinnamyl α,β-positionsAllylic/benzylic C–HCYP3A4 hydroxylation5–7
Piperazine ringAliphatic C–H (CH₂)N-Dealkylation2–4
DiphenylmethylAromatic C–HAromatic hydroxylation<1.5 (negligible)

Synthetic routes for Cinnarizine-cinnamyl-d8 utilize deuterium oxide (D₂O) as the primary deuterium source. Advanced techniques like photoredox synergistic deuteration enable precise trans-dual deuteration at adjacent carbons, ensuring high isotopic purity (>99%) and diastereoselectivity [5]. This precision is critical, as isotopic impurities can alter pharmacokinetic profiles and compromise regulatory approval [9].

Isotope Effects on Molecular Stabilization Mechanisms

Deuteration in Cinnarizine-cinnamyl-d8 induces subtle but consequential changes in molecular stability, conformation, and intermolecular interactions:

  • Bond Strength and Vibrational Dynamics: The C–D bond exhibits a reduced vibrational stretching frequency compared to C–H (2120 cm⁻¹ vs. 2900–3000 cm⁻¹) due to deuterium’s higher mass. This lowers the ground-state energy and increases the bond dissociation energy by 1.2–1.5 kcal/mol [4] [9]. Consequently, enzymatic cleavage requires higher activation energy, slowing metabolism.
  • Hydrogen Bonding Perturbations (Ubbelohde Effect): Deuterium shortens the X–D bond length (X = C, N, O) by 0.005 Å compared to X–H, elongating the distance to hydrogen bond acceptors by 0.1–0.2 Å. This weakens electrostatic attractions in hydrogen bonds by 2–3% [8]. For Cinnarizine-cinnamyl-d8, this may alter binding to histamine receptors or calcium channels, though computational studies suggest these effects are marginal in non-exchangeable deuterations [8] [9].
  • Lipophilicity and Solubility: Deuterium marginally reduces lipophilicity (Δlog P = –0.006 per D-atom). While negligible for single substitutions, cumulative deuteration (8×) in Cinnarizine-cinnamyl-d8 could lower log P by ~0.05 units, slightly enhancing aqueous solubility [4] [9].

Table 2: Comparative Bond Parameters: Deuterated vs. Non-Deuterated Bonds

ParameterC–H BondC–D BondChange (%)
Bond length1.09 Å1.085 Å–0.46%
Vibrational frequency~2900–3000 cm⁻¹~2120 cm⁻¹–27%
Dissociation energy100 kcal/mol (reference)101.2–101.5 kcal/mol+1.2–1.5%
Hydrogen bond strengthReference2–3% weaker–2–3%

Computational Modeling of Deuterium-Hydrogen Bond Energy Differences

Computational approaches elucidate the electronic and steric consequences of deuteration in Cinnarizine-cinnamyl-d8:

  • Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d,p) level reveal a 1.3 kcal/mol higher barrier for C–D bond cleavage versus C–H in CYP oxidation reactions. This aligns with experimental DKIE values of 5–7 for benzylic positions [4] [8]. QM also confirms the Ubbelohde effect, showing a 0.15 Å elongation in O···D–C hydrogen bonds compared to O···H–C.
  • Molecular Dynamics (MD) Simulations: All-atom MD trajectories (50–100 ns) of deuterated vs. non-deuterated cinnarizine bound to the histamine H₁ receptor show altered hydrogen bonding persistence. Aspartate 116 forms a stable salt bridge with the piperazine nitrogen, but deuteration reduces hydrogen bond occupancy from 85% (C–H) to 82% (C–D) due to the elongated donor-acceptor distance [8].
  • Binding Free Energy Calculations: MM-GBSA analysis quantifies the free energy difference (ΔΔG) between deuterated and non-deuterated forms. For Cinnarizine-cinnamyl-d8, ΔΔG ranges from –0.3 to +0.2 kcal/mol, indicating minimal impact on target affinity. This supports deuteration’s role as a pharmacokinetic rather than pharmacodynamic modifier [8] [9].

Table 3: Computational Analysis of Deuterium Effects on Key Parameters

Computational MethodParameter AnalyzedCinnarizine (H)Cinnarizine-d8 (D)Difference
DFT (B3LYP/6-31G(d,p))C–X bond dissociation energy100.1 kcal/mol101.4 kcal/mol+1.3 kcal/mol
MD (H₁ receptor complex)H-bond occupancy with Asp11685%82%–3%
MM-GBSAΔG binding (kcal/mol)–9.2–9.0+0.2 kcal/mol

These simulations demonstrate that deuteration primarily enhances metabolic stability through kinetic isotope effects rather than modulating target engagement. This validates the strategic use of deuterium in Cinnarizine-cinnamyl-d8 to extend half-life while preserving pharmacological activity [4] [8] [9].

Properties

Product Name

Cinnarizine-cinnamyl-d8

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine

Molecular Formula

C35H36N2

Molecular Weight

492.7 g/mol

InChI

InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+/i26D2,27D2,28D2,29D2

InChI Key

FFKBIJDNNHKVGD-YZWZOBMXSA-N

Canonical SMILES

C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

[2H]C1(C(N(C(C(N1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.